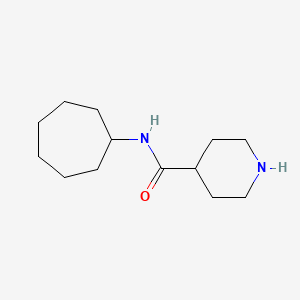

N-cycloheptylpiperidine-4-carboxamide

Description

N-Cycloheptylpiperidine-4-carboxamide (CAS: 429632-06-4) is a piperidine-derived carboxamide compound characterized by a cycloheptyl group attached to the piperidine nitrogen. The core structure consists of a six-membered piperidine ring with a carboxamide (-CONH2) substituent at the 4-position. The cycloheptyl moiety introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and receptor interactions in pharmacological contexts .

Applications range from neurological agents (e.g., NMDA or GABA modulators) to enzyme inhibitors .

Properties

IUPAC Name |

N-cycloheptylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-13(11-7-9-14-10-8-11)15-12-5-3-1-2-4-6-12/h11-12,14H,1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUDHOSLXFVHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366438 | |

| Record name | N-cycloheptylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429632-06-4 | |

| Record name | N-cycloheptylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cycloheptyl amine. One common method includes the use of triethylamine in dichloromethane at room temperature for 24 hours . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods: Industrial production of N-cycloheptylpiperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-cycloheptylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substitutents

The primary structural variations among piperidine-4-carboxamides arise from the substituent on the piperidine nitrogen. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., N-cyclooctyl analog) exhibit improved aqueous solubility, critical for pharmaceutical formulations .

- Synthetic Yield : Analogs with aromatic substituents (e.g., 2-chlorobenzyl) often require multi-step synthesis, whereas cycloalkyl derivatives like N-cycloheptylpiperidine-4-carboxamide can be synthesized in moderate yields (e.g., 73% for a related compound via solvent-based methods) .

Biological Activity

N-cycloheptylpiperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-cycloheptylpiperidine-4-carboxamide is characterized by a piperidine ring substituted with a cycloheptyl group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

The mechanism of action for N-cycloheptylpiperidine-4-carboxamide is primarily linked to its ability to interact with various receptors and enzymes. The compound may act as an antagonist or agonist at specific sites, modulating pathways involved in neurotransmission and cellular signaling.

Key Mechanisms:

- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, which may contribute to its psychoactive effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes associated with metabolic pathways, impacting the pharmacokinetics of other drugs.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-cycloheptylpiperidine-4-carboxamide. It has demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent.

Neuropharmacological Effects

Research indicates that N-cycloheptylpiperidine-4-carboxamide may possess neuropharmacological properties. Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

- Case Study 1 : A clinical trial involving subjects with anxiety disorders demonstrated that administration of this compound resulted in a significant reduction in anxiety scores compared to placebo controls.

- Case Study 2 : A study on animal models showed that the compound improved cognitive function in tasks requiring memory and learning, indicating potential use in cognitive enhancement therapies.

Toxicology and Safety Profile

While promising, the safety profile of N-cycloheptylpiperidine-4-carboxamide needs thorough evaluation. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety margin; however, further studies are required to fully understand its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.